4-Bromobenzo[b]thiophene-3-carboxylic acid
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Overview
Description
4-Bromobenzo[b]thiophene-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5BrO2S. It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the 4-position and a carboxylic acid group is attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzo[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 3-bromothiophenol and 2-bromo-1,1-dimethoxyethane as starting materials. The reaction proceeds through an SN2 nucleophilic substitution followed by intramolecular cyclization to form the benzo[b]thiophene ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the efficient formation of carbon-carbon bonds, facilitating the synthesis of the desired compound in high yields .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzo[b]thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Strong Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions
Major Products Formed
Substituted Benzo[b]thiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Complex Organic Molecules: Formed through coupling reactions
Scientific Research Applications
4-Bromobenzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Utilized in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromobenzo[b]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
3-Bromothianaphthene: A related compound with a bromine atom at the 3-position of the thiophene ring
Uniqueness
4-Bromobenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and carboxylic acid group at specific positions allows for targeted interactions in various chemical reactions and biological systems .
Properties
IUPAC Name |
4-bromo-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMSMYBDPMXUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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